4-Methyl-N-{5-[(E)-(4-nitrophenyl)diazenyl]quinolin-8-yl}benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-{5-[(E)-(4-nitrophenyl)diazenyl]quinolin-8-yl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them important in the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-{5-[(E)-(4-nitrophenyl)diazenyl]quinolin-8-yl}benzene-1-sulfonamide typically involves multiple steps, including the formation of the quinoline ring and subsequent functionalization. Common synthetic routes for quinoline derivatives include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These reactions often require specific catalysts, solvents, and reaction conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes mentioned above to scale up the process. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-{5-[(E)-(4-nitrophenyl)diazenyl]quinolin-8-yl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
4-Methyl-N-{5-[(E)-(4-nitrophenyl)diazenyl]quinolin-8-yl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-N-{5-[(E)-(4-nitrophenyl)diazenyl]quinolin-8-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes involved in cellular metabolism, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
4-Nitroaniline: Shares the nitrophenyl group but lacks the quinoline moiety.
Sulfanilamide: Contains the sulfonamide group but differs in the rest of the structure.
Uniqueness
4-Methyl-N-{5-[(E)-(4-nitrophenyl)diazenyl]quinolin-8-yl}benzene-1-sulfonamide is unique due to its combination of the quinoline ring, nitrophenyl group, and sulfonamide moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications.
Properties
CAS No. |
134249-33-5 |
---|---|
Molecular Formula |
C22H17N5O4S |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
4-methyl-N-[5-[(4-nitrophenyl)diazenyl]quinolin-8-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H17N5O4S/c1-15-4-10-18(11-5-15)32(30,31)26-21-13-12-20(19-3-2-14-23-22(19)21)25-24-16-6-8-17(9-7-16)27(28)29/h2-14,26H,1H3 |
InChI Key |
YZBGKSLJWNKBJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=C(C=C2)N=NC4=CC=C(C=C4)[N+](=O)[O-])C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.